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Compound of Interest

Compound Name:
8-methoxy-4H,5H-naphtho[2,1-d]

[1,3]thiazol-2-amine

CAS No.: 1427380-76-4

Cat. No.: B1429997

Get Quote

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of

numerous bioactive compounds.[1] When fused with a naphthalene system, it gives rise to the

naphthothiazole scaffold, a privileged structure recognized for its diverse pharmacological

potential. The 2-aminothiazole moiety, in particular, is a critical pharmacophore found in a wide

array of therapeutic agents, demonstrating activities that span from anticancer and

antimicrobial to anti-inflammatory and antiviral.[2][3][4]

This guide focuses on a specific, promising member of this class: 8-methoxy-4H,5H-

naphtho[2,1-d]thiazol-2-amine (CAS: 1427380-76-4).[5] This molecule combines the rigid,

lipophilic character of the partially saturated naphthalene core with the hydrogen bonding

capabilities and structural importance of the 2-aminothiazole group. The inclusion of an 8-

methoxy group further modulates its electronic and steric properties, offering a unique profile

for potential drug development. This document serves as a technical review for researchers

and drug development professionals, consolidating the available knowledge on its synthesis

and postulating its biological potential based on extensive studies of closely related analogues.
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Chemical Synthesis and Characterization
The construction of the 2-aminonaphthothiazole core is efficiently achieved through the

Hantzsch thiazole synthesis or variations thereof. The primary route involves the reaction of a

substituted α-tetralone with thiourea in the presence of an oxidizing agent, typically iodine. This

classic cyclocondensation reaction provides a direct and reliable method to access the target

scaffold.

Synthesis Pathway Overview
The synthesis initiates from 6-methoxy-1-tetralone, which undergoes a reaction with thiourea

and iodine in an alcoholic solvent. The iodine acts as an oxidant to facilitate the cyclization,

leading to the formation of the thiazole ring fused to the naphthalene system.

6-Methoxy-1-tetralone

+
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Figure 1: Synthesis of 8-methoxy-4H,5H-naphtho[2,1-d]thiazol-2-amine.
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Detailed Experimental Protocol
The following protocol is adapted from a known procedure for a closely related isomer and is

expected to be directly applicable.[6]

Reaction Setup: To a solution of 6-methoxy-1-tetralone (1.0 eq) in absolute ethanol, add

thiourea (3.0 eq) and iodine (1.1 eq).

Heating: Heat the reaction mixture in an open vessel at 100 °C for approximately 3 hours.

During this time, the solvent is allowed to evaporate. Causality Note: The open vessel setup

is crucial for driving the reaction to completion by removing the solvent. The excess thiourea

ensures the complete consumption of the starting tetralone.

Initial Workup: After cooling, wash the resulting residue thoroughly with diethyl ether (3 x 15

mL) to remove unreacted iodine and other non-polar impurities.

Purification: Dissolve the residue in water (50 mL) and heat for 30 minutes. This step helps

to dissolve the hydroiodide salt of the product.

Isolation: Cool the aqueous solution. If the product precipitates, it can be collected by

filtration. Alternatively, basify the solution with an appropriate base (e.g., NaHCO₃) to

neutralize the salt and precipitate the free amine, which can then be filtered, washed with

water, and dried.

Physicochemical Properties
Property Value

CAS Number 1427380-76-4[5]

Molecular Formula C₁₂H₁₂N₂OS

Molecular Weight 232.30 g/mol

SMILES COC1=CC2=C(CCC3=C2SC(N)=N3)C=C1

Potential Biological Activities and Therapeutic
Applications
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While specific biological data for 8-methoxy-4H,5H-naphtho[2,1-d]thiazol-2-amine is not

extensively published, the activities of structurally similar compounds provide a strong basis for

postulating its therapeutic potential. The 2-aminothiazole scaffold is a versatile pharmacophore

known to interact with a wide range of biological targets.[3][4]

Anticancer Potential
A significant body of research points to the anticancer properties of thiazole derivatives.[3] A

notable class of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) has been

shown to exhibit potent cytotoxicity by acting as microtubule inhibitors.[7]

Putative Mechanism of Action: Tubulin Polymerization Inhibition: These compounds are

reported to bind to the colchicine-binding site on β-tubulin.[7] This interaction disrupts the

dynamic process of microtubule polymerization and depolymerization, which is essential for

mitotic spindle formation. The disruption leads to cell cycle arrest in the G2/M phase and the

subsequent induction of apoptosis.[7] Given its structural features, 8-methoxy-4H,5H-

naphtho[2,1-d]thiazol-2-amine is a strong candidate for possessing a similar mechanism. A

key advantage of some SMART compounds is their ability to circumvent multidrug resistance

mediated by P-glycoprotein efflux pumps.[7]
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Figure 2: Postulated mechanism of anticancer activity via tubulin inhibition.

Antitubercular Activity
Derivatives of 4H,5H-naphtho[1,2-d]thiazol-2-amine have been investigated as inhibitors of

Mycobacterium tuberculosis methionine aminopeptidases (MetAPs).[6] These enzymes are

crucial for bacterial survival, making them attractive targets for novel antitubercular agents. The

ability of the naphthothiazole scaffold to fit into the active site of these enzymes suggests that

8-methoxy-4H,5H-naphtho[2,1-d]thiazol-2-amine could also exhibit activity against M.

tuberculosis.
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Other Potential Applications
The broader class of thiazole-containing heterocycles has been associated with numerous

other biological activities, suggesting additional avenues for investigation:

Cholinesterase Inhibition: Related thienobenzo-thiazoles and naphtho-oxazoles have shown

potential as butyrylcholinesterase (BChE) inhibitors, an important target in Alzheimer's

disease research.[8][1]

Antimicrobial and Antiviral Activity: The 2-aminothiazole core is present in compounds with

documented antibacterial, antifungal, and antiviral properties.[2][9][10]

Structure-Activity Relationship (SAR) Insights
Analyzing the structure of 8-methoxy-4H,5H-naphtho[2,1-d]thiazol-2-amine allows for

predictions on how modifications might influence its biological activity, based on SAR studies of

related compounds.[11][12]

N-2 Amine Group: This position is a critical anchor. SAR studies on antitubercular 2-

aminothiazoles show that this position is highly flexible and that introducing substituted

benzoyl groups can dramatically improve potency.[12] This suggests that N-acylation or N-

alkylation of the title compound could be a fruitful strategy for optimization.

Thiazole Core: The thiazole ring itself is generally considered intolerant to modification. Its

heteroatoms are crucial for binding interactions with biological targets.[12]

8-Methoxy Group: The position and nature of substituents on the naphthalene ring are key

determinants of activity. The methoxy group at the 8-position influences the compound's

lipophilicity and electronic distribution, which can affect target binding and pharmacokinetic

properties. Exploring other substituents (e.g., halogens, hydroxyls) at this or other positions

could fine-tune its activity.
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Pharmacophoric Regions
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Key site for modification
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to enhance potency.

Thiazole Core:
Essential for activity.
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8-Methoxy Group:
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to optimize properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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